molecular formula C23H22N6O4S B2999083 N-(3-acetamidophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852437-67-3

N-(3-acetamidophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2999083
CAS No.: 852437-67-3
M. Wt: 478.53
InChI Key: PFIOFJXVSNWANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3 and a thioacetamide-linked 3-acetamidophenyl moiety at position 4. Its molecular complexity and functional group diversity make it a subject of interest for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-14(30)24-16-5-4-6-17(12-16)25-21(31)13-34-22-10-9-20-26-27-23(29(20)28-22)15-7-8-18(32-2)19(11-15)33-3/h4-12H,13H2,1-3H3,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIOFJXVSNWANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This compound features a unique structural framework that includes a triazolopyridazine core and various functional groups that may influence its biological interactions.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C23H22N6O4S
  • Molecular Weight: 478.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The triazolopyridazine core is known for its ability to modulate enzyme activities and receptor interactions. The presence of the dimethoxyphenyl and acetamido groups may enhance solubility and binding affinity, thereby improving pharmacological efficacy.

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation: It could interact with specific receptors that regulate cellular signaling pathways linked to cancer progression.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Antitumor Activity: Preliminary data suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines.
  • Mechanism-Based Anticancer Effects: The compound's structure allows it to potentially target multiple pathways involved in tumor growth and metastasis.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the triazole family, providing insights into their potential applications:

  • Study on Heterocyclic Anticancer Compounds:
    • A review published in PMC discusses various heterocyclic compounds with anticancer properties, noting that derivatives similar to our compound demonstrate IC50 values in the low micromolar range against cancer cell lines such as HepG2 and MCF7 .
  • Mechanism-Based Approaches:
    • Research indicates that triazole derivatives can inhibit critical enzymes like thymidylate synthase and HDACs, which are pivotal in cancer cell proliferation . This suggests that our compound may share similar mechanisms.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Antitumor ActivitySignificant cytotoxic effects on cancer cell lines
Enzyme InhibitionPotential inhibition of key enzymes
Receptor ModulationPossible modulation of cellular signaling pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare it with four analogs from the evidence, focusing on substituent effects, molecular parameters, and inferred physicochemical/biological behaviors.

Table 1: Structural and Molecular Comparisons

Compound Name R1 (Position 3) R2 (Position 6) Molecular Formula Molecular Weight (g/mol) Key Substituent Features
Target Compound 3,4-Dimethoxyphenyl 3-Acetamidophenyl (via thioacetamide) C₂₅H₂₄N₆O₄S 504.56 Dual methoxy, acetamide H-bond donors
N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide Pyridin-3-yl 3,4-Dimethoxyphenyl C₂₂H₂₀N₆O₃S 464.51 Pyridine (electron-deficient), methoxy
N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide Pyridin-3-yl Tetrahydrofuran-methyl C₁₉H₂₁N₅O₂S 407.47 Oxolane (polar aprotic), pyridine
N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide 4-Methoxyphenyl 3,4-Dimethoxyphenyl C₂₂H₂₁N₅O₄S 451.50 Mono-methoxy vs. dual methoxy
N-(3-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide 3-Nitrophenyl 3-Acetylphenyl C₂₅H₁₉N₅O₄S 485.52 Nitro (electron-withdrawing), acetyl

Key Findings:

The 3-acetamidophenyl moiety (R2) in the target compound offers hydrogen-bonding capacity, contrasting with the non-polar tetrahydrofuran-methyl group in and the nitro group in , which may reduce solubility .

Molecular Weight and Solubility :

  • The target compound has the highest molecular weight (504.56 g/mol), likely reducing aqueous solubility compared to (407.47 g/mol) but improving lipid membrane permeability .
  • The nitro group in (485.52 g/mol) may increase polarity, but its strong electron-withdrawing nature could counteract solubility gains .

SAR Insights :

  • Methoxy Positioning : Comparing the target compound with (4-methoxyphenyl vs. 3,4-dimethoxyphenyl), dual methoxy groups may improve target affinity due to increased electron density and steric bulk .
  • Thioacetamide Linker : All analogs retain the thioacetamide bridge, suggesting its role in maintaining conformational flexibility and sulfur-mediated interactions .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of this compound, and how can reaction parameters be optimized for yield improvement?

Answer:
The synthesis involves multi-step reactions, including substitution, reduction, and condensation. For analogous triazolo-pyridazine derivatives, nitro group substitution under alkaline conditions (e.g., using 2-pyridinemethanol) is followed by iron powder reduction in acidic media to generate aniline intermediates. Condensation with cyanoacetic acid or similar reagents using condensing agents like DCC/DMAP completes the synthesis . Optimization strategies include:

  • Molar ratios : Adjust amine-to-cyanoacetic acid ratios (1.2:1) to minimize side products.
  • Temperature control : Maintain 60–80°C during condensation to enhance reaction rates without decomposition.
  • Catalyst screening : Test alternatives like EDCI/HOBt for amide bond formation efficiency.
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate high-purity product (>95%) .

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization, and how should data interpretation be approached?

Answer:
Critical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., acetamide NH at ~10 ppm, dimethoxy aromatic protons at 3.8–4.0 ppm) and carbon骨架 .
  • HRMS : Verifies molecular formula (e.g., [M+H]⁺ peaks within 1 ppm error) .
  • X-ray diffraction : Resolves absolute configuration and intermolecular interactions, as demonstrated for triazolo-thiadiazole derivatives, revealing bond angles (e.g., C-S-C ~105°) critical for stability .
    Data interpretation should prioritize consistency across techniques, cross-referencing NMR shifts with computed spectra (e.g., ChemDraw predictions) and crystallographic data .

Advanced: How can researchers design in vitro assays to evaluate the compound's effect on cancer stem cell (CSC) differentiation?

Answer:

  • Tumorsphere assays : Culture CSCs in serum-free, non-adherent conditions. Treat with compound at IC₅₀ (determined via 72-hour MTT assays) and quantify sphere size/number reduction .
  • Differentiation markers : Use flow cytometry (CD44/CD24 ratios) and qRT-PCR (let-7 miRNA levels) to assess CSC differentiation.
  • Controls : Include untreated cells, vehicle (DMSO), and positive controls (e.g., salinomycin).
  • Statistical rigor : Perform triplicate biological replicates with ANOVA and Tukey’s post-hoc test .

Advanced: What computational and experimental approaches are recommended for elucidating structure-activity relationships (SAR)?

Answer:

  • Molecular docking : Predict binding modes to targets like Lin-28 using AutoDock Vina. Prioritize residues with hydrogen bonds (e.g., acetamide to Arg45) .
  • Analog synthesis : Modify substituents (e.g., methoxy to ethoxy on the phenyl ring) and test activity in let-7 reporter assays.
  • SAR visualization : Plot IC₅₀ values against structural features (e.g., substituent hydrophobicity) using heatmaps. Correlate triazolo-pyridazine ring planarity with potency .

Advanced: How should contradictory efficacy data across cancer models be systematically addressed?

Answer:

  • Meta-analysis : Identify variables (e.g., cell line origin, hypoxia conditions) causing discrepancies.
  • Orthogonal assays : Combine functional assays (tumorsphere formation) with target validation (Western blot for Lin-28 expression).
  • Standardization : Use early-passage cells (<P10) and consistent serum concentrations (10% FBS).
  • PDX models : Validate findings in patient-derived xenografts to assess translational relevance .

Basic: What are the critical considerations for ensuring compound stability during storage and handling?

Answer:

  • Storage : Use airtight, light-resistant vials at -20°C under argon.
  • Stability monitoring : Perform monthly HPLC checks (e.g., C18 column, acetonitrile/water gradient) to detect degradation (<5% impurity threshold).
  • Handling : Prepare stock solutions in anhydrous DMSO (stored over molecular sieves) and limit freeze-thaw cycles.
  • Pre-formulation studies : Conduct thermogravimetric analysis (TGA) to determine optimal storage temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.